molecular formula C16H17BrFNO B4634111 N-(3-bromo-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine

N-(3-bromo-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine

Cat. No.: B4634111
M. Wt: 338.21 g/mol
InChI Key: KTZSTWBHFMAEMT-UHFFFAOYSA-N
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Description

N-(3-bromo-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine (Molecular Formula: C₁₆H₁₇BrFNO; Molecular Weight: 338.21 g/mol) is a halogenated phenethylamine derivative featuring a 3-bromo-4-methoxybenzyl group attached to an ethanamine backbone and a 3-fluorophenyl moiety. Its structural complexity arises from the strategic placement of bromine (electron-withdrawing) and methoxy (electron-donating) groups on the benzyl ring, alongside a fluorine atom on the phenyl ring. These substituents confer distinct electronic, steric, and pharmacokinetic properties, making the compound a subject of interest in medicinal chemistry and neuropharmacology .

Properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-2-(3-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrFNO/c1-20-16-6-5-13(10-15(16)17)11-19-8-7-12-3-2-4-14(18)9-12/h2-6,9-10,19H,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZSTWBHFMAEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC2=CC(=CC=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine typically involves multi-step organic reactions. One common route starts with the preparation of the intermediate 3-bromo-4-methoxybenzyl chloride, which is then reacted with 2-(3-fluorophenyl)ethanamine under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine substituent can be reduced to a hydrogen atom, resulting in the formation of a simpler benzyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.

    Reduction: 3-methoxybenzyl-2-(3-fluorophenyl)ethanamine.

    Substitution: N-(3-azido-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine or N-(3-thio-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine.

Scientific Research Applications

N-(3-bromo-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related derivatives, emphasizing substituent variations and their implications:

Compound Name Benzyl Substituent Phenyl Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-Bromo-4-methoxy 3-Fluoro C₁₆H₁₇BrFNO 338.21 High lipophilicity (logP ~3.2); potential 5-HT2A receptor affinity due to halogen-methoxy synergy .
N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine HBr 4-Fluoro 3-Methoxy C₁₆H₁₈BrFNO 356.23 Enhanced receptor binding (Ki = 12 nM for 5-HT2A) due to fluorine's electronegativity; lower metabolic stability .
N-(3-Bromo-4-methoxybenzyl)-2-(4-Cl-phenyl)ethanamine HBr 3-Bromo-4-methoxy 4-Chloro C₁₆H₁₇BrClNO·BrH 356.7 Antiproliferative activity (IC₅₀ = 8 µM in leukemia cells) via caspase-3 activation .
N-(3-Chlorobenzyl)-2-(4-MeO-phenyl)ethanamine 3-Chloro 4-Methoxy C₁₆H₁₇ClNO 274.77 Moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus) .
24H-NBOMe (Control) 2-Methoxy 2,4-Dimethoxy C₁₇H₂₀NO₃ 286.35 Potent 5-HT2A agonist (EC₅₀ = 0.5 nM); controlled substance .

Neuropharmacological Potential

The target compound's structural resemblance to 24H-NBOMe suggests possible 5-HT2A receptor modulation. Preliminary in vitro assays indicate moderate binding affinity (Ki = 85 nM), though lower than 24H-NBOMe (Ki = 0.3 nM) . This difference underscores the importance of the 2,4-dimethoxy pattern in NBOMe derivatives for high-affinity interactions.

Biological Activity

N-(3-bromo-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
IUPAC NameN-[(3-bromo-4-methoxyphenyl)methyl]-2-(3-fluorophenyl)ethanamine
Molecular FormulaC16H17BrFNO
Molecular Weight357.67 g/mol
CAS Number1609403-93-1

The biological activity of this compound is hypothesized to involve:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing mood and behavior. This interaction could lead to potential antidepressant or anxiolytic effects.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation, suggesting anticancer properties. The specific molecular targets and pathways are under investigation, but initial studies indicate a promising profile for therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that various substituted phenethylamines demonstrate strong antibacterial and antifungal properties. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:

CompoundMIC (µg/mL) against BacteriaMIC (µg/mL) against Fungi
This compound< 1 (strong activity)16.69 - 78.23 (C. albicans)
Related compounds4.69 - 22.9 (B. subtilis)56.74 - 222.31 (Fusarium oxysporum)

These findings suggest that the compound could be effective against a range of bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties through its ability to inhibit cell proliferation in various cancer cell lines. The exact mechanism remains to be fully elucidated, but it is believed that the compound's structural features enhance its binding affinity to cancer-related targets .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various derivatives of substituted benzylamines, including this compound. Results indicated a significant reduction in bacterial growth with MIC values below 1 µg/mL for several strains, demonstrating the compound's potential as a broad-spectrum antimicrobial agent .
  • Anticancer Research : Another study focused on the effects of similar compounds on human cancer cell lines, revealing that modifications in the benzylamine structure could lead to enhanced cytotoxicity against specific cancer types. The findings support the hypothesis that this compound could serve as a lead for developing new anticancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-bromo-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine
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N-(3-bromo-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine

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